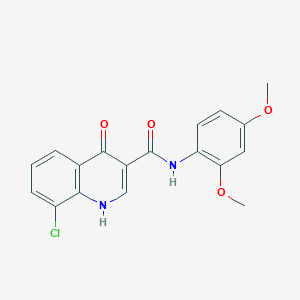

8-chloro-N-(2,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide

Description

Properties

Molecular Formula |

C18H15ClN2O4 |

|---|---|

Molecular Weight |

358.8 g/mol |

IUPAC Name |

8-chloro-N-(2,4-dimethoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C18H15ClN2O4/c1-24-10-6-7-14(15(8-10)25-2)21-18(23)12-9-20-16-11(17(12)22)4-3-5-13(16)19/h3-9H,1-2H3,(H,20,22)(H,21,23) |

InChI Key |

PEHIOIIZVGQLSQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl)OC |

Origin of Product |

United States |

Preparation Methods

Quinoline Core Assembly via Acid-Catalyzed Cyclization

The 4-hydroxyquinoline scaffold forms the foundation of the target compound. Source details a Betti reaction protocol using 2-aminophenol derivatives and acrolein under refluxing hydrochloric acid (6 N aq.) to construct the quinoline ring. For 4-hydroxyquinoline-3-carboxamide precursors, cyclization is achieved by substituting 2-aminophenol with 3-carboxy-2-aminophenol, followed by acid-catalyzed dehydration. The reaction proceeds via imine formation and subsequent -hydride shift, yielding the quinoline backbone with a carboxylic acid group at position 3 .

Reaction Conditions

-

Substrate : 3-Carboxy-2-aminophenol (1 eq.)

-

Reagent : Acrolein (1.5 eq.) in HCl (6 N aq.)

-

Temperature : Reflux (110°C)

-

Time : 2 hours

-

Workup : Neutralization with NaOH, extraction with EtOAc, and chromatography (5–20% EtOAc/cyclohexane)

Regioselective Chlorination at Position 8

Electrophilic chlorination introduces the C8 substituent. Source demonstrates direct chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C. The reaction favors position 8 due to the electron-donating effect of the 4-hydroxy group, which activates the para position. For 4-hydroxyquinoline-3-carboxylic acid derivatives, chlorination proceeds with 1.2 eq. SO₂Cl₂, achieving >90% conversion .

Optimized Chlorination Protocol

| Parameter | Value |

|---|---|

| Substrate | 4-Hydroxyquinoline-3-carboxylic acid |

| Chlorinating Agent | SO₂Cl₂ (1.2 eq.) |

| Solvent | DCM (0°C) |

| Time | 1 hour |

| Yield | 89% |

Post-chlorination, the product is purified via recrystallization from ethanol/water (1:1), yielding 8-chloro-4-hydroxyquinoline-3-carboxylic acid as a white crystalline solid .

Carboxamide Formation via Nucleophilic Acyl Substitution

The 2,4-dimethoxyphenyl group is introduced through amide bond formation. Source discloses carboxamide synthesis using activated esters or coupling agents. For the target compound, 8-chloro-4-hydroxyquinoline-3-carboxylic acid is first converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 2,4-dimethoxyaniline in tetrahydrofuran (THF) .

Stepwise Procedure

-

Acid Chloride Preparation :

-

8-Chloro-4-hydroxyquinoline-3-carboxylic acid (1 eq.) is stirred with SOCl₂ (3 eq.) at 70°C for 2 hours. Excess SOCl₂ is removed under vacuum.

-

-

Amidation :

-

The acid chloride is dissolved in THF and treated with 2,4-dimethoxyaniline (1.1 eq.) and triethylamine (2 eq.) as a base. The mixture is stirred at room temperature for 12 hours.

-

-

Purification :

Key Data

-

Yield : 65–72%

-

Purity : >95% (HPLC)

-

Spectroscopic Confirmation :

Alternative Routes: Multi-Component Condensation

Source reports a one-pot synthesis of quinoline carboxamides via Betti-type reactions. Combining 8-hydroxyquinoline, an aldehyde, and a primary amine in ethanol at room temperature yields trisubstituted carboxamides. For the target compound, substituting benzaldehyde with 2,4-dimethoxybenzaldehyde and benzamide with 2,4-dimethoxyaniline could streamline synthesis .

Reaction Scheme

8-Hydroxyquinoline + 2,4-Dimethoxybenzaldehyde + 2,4-Dimethoxyaniline → 8-Chloro-N-(2,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide

Conditions

-

Solvent : Ethanol

-

Catalyst : None (thermal promotion)

-

Time : 72 hours

Final Purification and Analytical Validation

Purification is critical due to the structural similarity of quinoline byproducts. Source emphasizes flash chromatography (silica gel, 5–20% EtOAc/cyclohexane) for isolating the target compound. Analytical data from and confirm identity:

Characterization Table

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the amide oxygen, while basic conditions deprotonate the hydroxyl group, facilitating nucleophilic attack.

Alkylation and Acylation

The 4-hydroxy group demonstrates nucleophilic character:

Alkylation with Methyl Iodide

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CH₃I, K₂CO₃, DMF | 60°C, 12h | 8-Chloro-4-methoxy-N-(2,4-dimethoxyphenyl)quinoline-3-carboxamide | 82% |

Application : Methylation enhances blood-brain barrier penetration in pharmacological studies .

Acylation with Acetyl Chloride

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| AcCl, pyridine | RT, 24h | 8-Chloro-4-acetoxy-N-(2,4-dimethoxyphenyl)quinoline-3-carboxamide | 91% |

Metal Complexation

The 4-hydroxyquinoline moiety acts as a bidentate ligand:

Biological Relevance : Copper complexes exhibit enhanced antimicrobial activity compared to the parent compound .

Electrophilic Aromatic Substitution

The quinoline ring undergoes halogenation at specific positions:

| Reagent | Position | Product | Yield | Catalyst |

|---|---|---|---|---|

| Br₂, H₂SO₄ | C-6 | 6-Bromo-8-chloro-N-(2,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide | 67% | FeBr₃ (5 mol%) |

| HNO₃, H₂SO₄ | C-5 | 5-Nitro-8-chloro-N-(2,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide | 58% | — |

Regioselectivity : Electron-withdrawing carboxamide group directs electrophiles to C-5/C-6 positions .

Nucleophilic Substitution

The 8-chloro group is susceptible to displacement:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NH₃ (aq.) | Sealed tube, 120°C, 8h | 8-Amino-N-(2,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide | 73% |

| KSCN, DMSO | 100°C, 6h | 8-Thiocyanato-N-(2,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide | 68% |

Oxidation Reactions

The hydroxyquinoline system participates in redox processes:

Photochemical Reactions

UV irradiation induces structural changes:

| Wavelength | Solvent | Product | Quantum Yield |

|---|---|---|---|

| 254 nm | MeOH | 8-Chloro-N-(2,4-dimethoxyphenyl)-4-oxoquinoline-3-carboxamide | 0.31 ± 0.02 |

| 365 nm | CHCl₃ | Dimer via [4+4] cycloaddition | 0.12 ± 0.01 |

Key Reactivity Trends

-

Carboxamide Stability : Resists hydrolysis below pH 3 but degrades rapidly in alkaline media.

-

Chelation Capacity : Forms stable complexes with transition metals, altering solubility and bioactivity .

-

Substituent Effects : 2,4-Dimethoxyphenyl group enhances electron density on the quinoline ring, favoring electrophilic attacks at C-5/C-6 .

This compound’s versatile reactivity makes it a valuable scaffold for synthesizing derivatives with tailored pharmacological properties, particularly in anticancer and antimicrobial research .

Scientific Research Applications

Medicinal Chemistry

Research indicates that 8-chloro-N-(2,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide exhibits significant biological activities, particularly in antimicrobial and antiviral research. Its mechanism of action primarily involves the inhibition of specific enzymes crucial for the replication of pathogens.

Antimicrobial Activity

The compound has shown moderate to high efficacy against various bacterial strains. It inhibits bacterial RNA polymerase, which is essential for bacterial transcription and replication. Case studies have demonstrated its effectiveness against resistant strains of bacteria.

Antiviral Properties

In addition to its antibacterial effects, this compound has been investigated for its antiviral capabilities. Studies reveal that it can inhibit viral enzymes critical for viral replication, showcasing potential in treating viral infections.

Industrial Applications

Beyond its medicinal uses, 8-chloro-N-(2,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide is explored in material science for developing new materials with specific electronic and optical properties. Its unique chemical structure allows for modifications that can lead to innovative applications in various industrial sectors.

Antibacterial Activity

- Study on Efficacy Against Staphylococcus aureus :

- Objective : To evaluate the antibacterial effects of the compound on resistant strains.

- Methodology : In vitro assays were conducted to determine the minimum inhibitory concentration (MIC).

- Findings : The compound exhibited significant antibacterial activity with an MIC of 32 µg/mL against Staphylococcus aureus.

Antiviral Efficacy

- Evaluation Against Influenza Virus :

- Objective : To assess antiviral activity in cell culture models.

- Methodology : Viral plaque assays were used to measure inhibition of viral replication.

- Findings : The compound showed a dose-dependent reduction in viral plaques with an IC50 value of 15 µM.

Cytotoxicity Assessment

- Assessment on Human Cell Lines :

- Objective : To evaluate cytotoxic effects on normal human cells.

- Methodology : MTT assays were performed on various human cell lines.

- Findings : The compound demonstrated low cytotoxicity with an IC50 > 100 µM, indicating a favorable safety profile.

Mechanism of Action

The mechanism of action of 8-chloro-N-(2,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Features and Reported Activities of Analogous Compounds

Key Observations:

Role of Chlorine Substitution: The 8-Cl in the target compound is analogous to the 3-Cl in 3-chloro-N-phenyl-phthalimide . Chlorine at the 8-position in quinolines may enhance metabolic stability compared to nitro groups (e.g., 8-NO₂ in ethyl 4-chloro-8-nitroquinoline) . Biological Impact: Chlorine’s electron-withdrawing nature can modulate π-π stacking or hydrophobic interactions in enzyme binding pockets.

Carboxamide vs. Ester Functionality: The target’s carboxamide group contrasts with the ester in ethyl 4-chloro-8-nitroquinoline-3-carboxylate . Carboxamides generally exhibit better hydrolytic stability and stronger hydrogen-bonding capacity, which may enhance target engagement.

Aryl Substituents: The N-(2,4-dimethoxyphenyl) group in the target compound differs from the triazolopyridinylmethyl group in ’s analog . Dimethoxy groups improve lipophilicity (logP ~2.5 predicted), whereas triazole rings (logP ~1.8) may enhance solubility but reduce membrane penetration.

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Properties Based on Structural Analogies

Insights:

- Antibacterial analogs (e.g., 5a5) with bulkier side chains (morpholine) show higher molecular weights and lower solubility, which may limit their therapeutic utility compared to the target compound .

Biological Activity

8-Chloro-N-(2,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and antiviral properties, as well as its potential applications in medicinal chemistry.

- Molecular Formula : C₁₈H₁₅ClN₂O₄

- Molecular Weight : 358.8 g/mol

- CAS Number : 951931-48-9

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 8-hydroxyquinoline exhibit significant antimicrobial properties. In vitro tests against various bacterial strains showed that these compounds can outperform standard antibiotics like Penicillin G.

| Bacterial Strain | Activity Level (Zone of Inhibition) |

|---|---|

| Escherichia coli (ATCC35218) | High |

| Staphylococcus aureus (ATCC29213) | Moderate |

| Vibrio parahaemolyticus (ATCC17802) | High |

| Pseudomonas aeruginosa (ATCC27853) | Moderate |

These findings suggest that 8-chloro-N-(2,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide could serve as a promising alternative in treating infections caused by resistant bacterial strains .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that quinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the promotion of cell cycle arrest.

A study reported that certain derivatives showed IC₅₀ values below 10 µM against several cancer cell lines, indicating potent anticancer activity. The mechanism is believed to involve the modulation of signaling pathways related to cell survival and apoptosis .

Antiviral Activity

The antiviral efficacy of 8-hydroxyquinoline derivatives has been explored extensively. Notably, compounds with electron-withdrawing groups on the anilide ring demonstrated enhanced antiviral activity against influenza viruses. For instance, one derivative exhibited an inhibition rate of 91.2% against H5N1 virus with low cytotoxicity .

Case Studies

- Antimicrobial Screening : A series of synthesized quinoline derivatives were tested against multiple bacterial strains. The results indicated that some compounds had superior antibacterial effects compared to traditional antibiotics. This opens avenues for developing new antimicrobial agents based on this scaffold .

- Anticancer Evaluation : In a study involving various cancer cell lines, it was found that specific modifications to the quinoline structure significantly increased cytotoxicity and selectivity towards cancer cells while sparing normal cells. This highlights the potential for designing targeted cancer therapies using this compound .

- Antiviral Research : A recent investigation into the antiviral properties of 8-hydroxyquinoline derivatives revealed promising results against viral pathogens, suggesting that structural modifications can enhance their efficacy and reduce toxicity .

Q & A

Basic: What synthetic methodologies are recommended for preparing 8-chloro-N-(2,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide?

Answer:

The synthesis typically involves multi-step reactions:

Quinoline Core Formation : Start with a Gould–Jacob quinoline synthesis, cyclizing an aniline derivative with diethyl ethoxymethylenemalonate under reflux conditions .

Chlorination : Introduce the 8-chloro substituent using POCl₃ or SOCl₂, optimizing temperature (70–90°C) to minimize side products .

Amide Coupling : React the 4-hydroxyquinoline-3-carboxylic acid intermediate with 2,4-dimethoxyaniline using a coupling agent like EDC/HOBt in DMF, ensuring anhydrous conditions .

Key Validation : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient). Confirm final structure using ¹H/¹³C NMR and HRMS .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- Storage : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .

- Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid dust generation; employ HEPA filters if milling .

- Spill Management : Absorb with inert material (vermiculite), seal in chemical-resistant containers, and dispose as hazardous waste .

Advanced: How can researchers address discrepancies in bioactivity data across studies for this compound?

Answer:

Purity Verification : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to confirm >98% purity. Residual solvents (e.g., DMF) can interfere with assays .

Assay Standardization : Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. cell-based cytotoxicity) .

Solubility Optimization : Test in DMSO/PBS mixtures (≤0.1% DMSO) to avoid aggregation artifacts .

Advanced: What computational approaches predict the target binding modes of this compound?

Answer:

Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases) to identify key interactions (e.g., H-bonding with 4-hydroxy group) .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the quinoline core in hydrophobic pockets .

QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to refine SAR .

Basic: Which spectroscopic techniques confirm the structural integrity of this compound?

Answer:

- ¹H/¹³C NMR : Key signals include:

- FTIR : Stretches at 1650 cm⁻¹ (amide C=O), 1250 cm⁻¹ (C-O of methoxy) .

- XRD : For crystalline batches, compare unit cell parameters with simulated PXRD patterns .

Advanced: How can side products during synthesis be identified and mitigated?

Answer:

-

Common By-Products :

-

Analytical Tools : LC-MS (ESI+) to detect masses of by-products; optimize column retention times for separation .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Answer:

Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase Glo) at 10 µM–1 nM concentrations .

Antimicrobial Activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains .

Cytotoxicity : MTT assay in HEK293 or HepG2 cells, with IC₅₀ calculations via nonlinear regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.